molecular formula C15H14N2O3 B3833661 benzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime

benzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime

Cat. No.: B3833661
M. Wt: 270.28 g/mol
InChI Key: TZKNCCSAQUKSHR-LFIBNONCSA-N
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Description

Benzaldehyde O-4-methoxyphenylcarbamoyl oxime is an organic compound that belongs to the class of oximes It is characterized by the presence of a benzaldehyde moiety linked to an oxime group, which is further connected to a 4-methoxyphenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde O-4-methoxyphenylcarbamoyl oxime typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base to form benzaldehyde oxime. This intermediate is then reacted with 4-methoxyphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of Benzaldehyde O-4-methoxyphenylcarbamoyl oxime follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde O-4-methoxyphenylcarbamoyl oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde O-4-methoxyphenylcarbamoyl oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Benzaldehyde O-4-methoxyphenylcarbamoyl oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage in microbial and cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde oxime
  • 4-Methoxybenzaldehyde oxime
  • Benzaldehyde O-4-methoxyphenylcarbamate

Uniqueness

Benzaldehyde O-4-methoxyphenylcarbamoyl oxime is unique due to the presence of both an oxime and a carbamoyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in scientific research and industry .

Properties

IUPAC Name

[(E)-benzylideneamino] N-(4-methoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-19-14-9-7-13(8-10-14)17-15(18)20-16-11-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKNCCSAQUKSHR-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642210
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime
Reactant of Route 2
benzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime
Reactant of Route 3
benzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime
Reactant of Route 4
benzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime
Reactant of Route 5
benzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime
Reactant of Route 6
benzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime

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